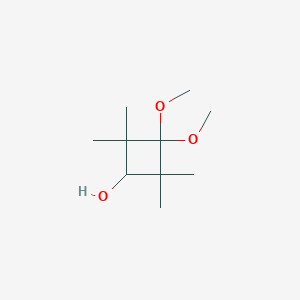

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

Description

Properties

IUPAC Name |

3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h7,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNCWRBXOHYNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1(OC)OC)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with methanol in the presence of an acid catalyst to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Its derivatives may be studied for potential biological activity.

Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the cyclobutane ring play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol and related cyclobutane derivatives:

Key Observations :

- Steric Effects : The 2,2,4,4-tetramethyl substitution in the target compound and its analogs creates significant steric hindrance, reducing ring strain compared to unsubstituted cyclobutanes but increasing molecular rigidity .

- The diol (2,2,4,4-tetramethyl-1,3-cyclobutanediol) lacks this effect but exhibits stronger hydrogen-bonding capacity .

Physicochemical Properties

Comparative data on selected properties:

Notes:

- The target compound’s additional methoxy group increases molecular weight and hydrophobicity compared to its mono-methoxy analog .

- The diol derivative exhibits higher polarity, aligning with its use in polymer synthesis (e.g., as a monomer for polyesters).

Biological Activity

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (often referred to as CBDO) is a compound derived from the cyclobutane family, characterized by its unique structure that includes two methoxy groups and a highly branched carbon framework. This compound has garnered attention due to its potential applications in various fields, including materials science and pharmacology. This article aims to explore the biological activity of CBDO, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C14H30O2

- Molecular Weight : 258.47 g/mol

- Structure : The compound features a cyclobutane core with two methoxy groups attached to the 3-position.

Biological Activity Overview

Research into the biological activity of CBDO is still emerging, but several studies have indicated its potential effects on various biological systems.

Antioxidant Activity

One of the primary areas of interest regarding CBDO is its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

- Study Findings : A study demonstrated that CBDO exhibited significant radical scavenging activity in vitro. The compound was tested against several free radicals and showed a dose-dependent response, suggesting its potential as a therapeutic antioxidant agent .

Anti-inflammatory Effects

CBDO has also been evaluated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and arthritis.

- Research Evidence : In an animal model of inflammation, CBDO administration resulted in reduced levels of pro-inflammatory cytokines. The study indicated that CBDO might inhibit the NF-kB pathway, which is known to be involved in inflammatory responses .

Case Study 1: Antioxidant Efficacy in Human Cells

In vitro studies using human endothelial cells demonstrated that CBDO could significantly reduce oxidative stress markers when exposed to hydrogen peroxide. The results indicated that CBDO not only protected cell viability but also enhanced the expression of endogenous antioxidant enzymes .

Case Study 2: In Vivo Anti-inflammatory Study

A controlled trial involving mice treated with CBDO showed a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with CBDO, further supporting its anti-inflammatory potential .

Data Tables

| Biological Activity | Test System | Result | Reference |

|---|---|---|---|

| Antioxidant | Human Cells | Significant reduction in oxidative stress markers | |

| Anti-inflammatory | Mice Model | Decreased paw edema and inflammatory cell infiltration |

Discussion

The biological activity of this compound reveals promising avenues for further research. Its antioxidant and anti-inflammatory properties suggest potential therapeutic applications in treating oxidative stress-related conditions and inflammatory diseases. However, further studies are necessary to fully elucidate its mechanisms of action and potential side effects.

Q & A

What are the key considerations for optimizing the synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol, particularly regarding steric hindrance and reaction kinetics?

Methodological Answer:

The synthesis of this cyclobutane derivative requires precise control of steric and electronic factors due to its highly substituted structure. Evidence from analogous cyclobutane compounds (e.g., 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid) highlights the importance of low-temperature conditions (e.g., −20°C to 0°C) and inert solvents (e.g., dichloromethane) to minimize side reactions like ring-opening or undesired substitutions . For methoxy and methyl group incorporation, stepwise alkylation using reagents like trimethylaluminum or methoxytrimethylsilane is recommended, with reaction times optimized via TLC or HPLC monitoring to balance yield and purity . Kinetic studies using density functional theory (DFT) may predict transition states, aiding in catalyst selection (e.g., Lewis acids like BF₃·Et₂O) to overcome steric barriers .

How can researchers resolve conflicting NMR data for this compound, particularly in distinguishing diastereomers or confirming regioselectivity?

Methodological Answer:

Cyclobutane derivatives often exhibit complex splitting patterns due to restricted rotation and stereochemical diversity. For this compound, advanced 2D NMR techniques (e.g., NOESY or ROESY) are critical to identify spatial proximities between methoxy/methyl groups and confirm regiochemistry . Conflicting data may arise from impurities or solvent effects; recrystallization in hexane/ethyl acetate mixtures can isolate stereoisomers, while variable-temperature NMR (e.g., −40°C to 25°C) may resolve overlapping signals by slowing ring puckering dynamics . X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated in studies of structurally similar cyclobutane alcohols .

What experimental strategies are recommended for analyzing the metabolic stability of this compound in preclinical drug discovery?

Methodological Answer:

In vitro assays using liver microsomes (human or rodent) can assess metabolic stability. Incubation with NADPH-regenerating systems at 37°C, followed by LC-MS/MS quantification, identifies primary metabolites (e.g., demethylation or hydroxylation products) . For CYP enzyme mapping, selective inhibitors (e.g., ketoconazole for CYP3A4) or recombinant isoforms pinpoint metabolic pathways. Computational tools like molecular docking into CYP active sites (e.g., CYP2D6) predict susceptible regions of the molecule, guiding structural modifications to enhance stability .

How can the steric and electronic properties of this compound be exploited in designing enzyme inhibitors?

Methodological Answer:

The compound’s rigid cyclobutane core and electron-donating methoxy groups make it a candidate for fragment-based drug discovery (FBDD). Molecular modeling (e.g., Schrödinger’s Glide) can screen its binding affinity to hydrophobic enzyme pockets (e.g., kinases or proteases). For example, methoxy groups may form hydrogen bonds with catalytic residues, while methyl groups enhance van der Waals interactions . In vitro testing against target enzymes (e.g., HIV-1 protease) using fluorescence polarization assays can validate computational predictions, with IC₅₀ values compared to lead compounds .

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can they be mitigated?

Methodological Answer:

Scale-up challenges include exothermic reactions (risk of thermal runaway) and purification bottlenecks. Flow chemistry systems improve heat dissipation and reproducibility, as shown in trifluoromethylation reactions of similar strained rings . For purification, simulated moving bed (SMB) chromatography or centrifugal partition chromatography (CPC) enhances throughput compared to column chromatography. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time, reducing batch failures .

How does the substitution pattern on the cyclobutane ring influence the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?

Methodological Answer:

The tetramethyl and dimethoxy substituents impose significant ring strain (~25–30 kcal/mol), making the compound a potential monomer for ROMP. Grubbs’ 2nd-generation catalyst (G2) is typically used, with reaction kinetics tracked via gel permeation chromatography (GPC) to assess polymer molecular weight distribution. Comparative studies with less-substituted cyclobutanes (e.g., 3-methoxy-2,2-dimethyl derivatives) reveal that steric bulk slows propagation but increases polymer thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.